molecular formula C6H7N5 B13033126 1H-pyrazolo[4,3-b]pyridine-3,6-diamine

1H-pyrazolo[4,3-b]pyridine-3,6-diamine

Cat. No.: B13033126
M. Wt: 149.15 g/mol
InChI Key: MVJOEPKXZYAFSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrazolo[4,3-b]pyridine-3,6-diamine is a heterocyclic organic compound with the molecular formula C6H7N5 and a molecular weight of 149.15 g/mol . This diamine-substituted pyrazolopyridine is a key building block in medicinal chemistry and scientific research. Compounds based on the 1H-pyrazolo[4,3-b]pyridine scaffold are of significant interest in the development of pharmaceutical agents due to their structural resemblance to purine bases, a feature that allows them to interact with various enzymatic targets . Research indicates that this class of molecules has been explored for its potential in creating tyrosine kinase inhibitors, among other therapeutic applications . As a versatile chemical intermediate, it enables the synthesis of a wide array of derivatives for biological evaluation and drug discovery programs. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses. Proper safety procedures should be followed. Always refer to the Safety Data Sheet (SDS) for handling, storage, and disposal information.

Properties

Molecular Formula

C6H7N5

Molecular Weight

149.15 g/mol

IUPAC Name

1H-pyrazolo[4,3-b]pyridine-3,6-diamine

InChI

InChI=1S/C6H7N5/c7-3-1-4-5(9-2-3)6(8)11-10-4/h1-2H,7H2,(H3,8,10,11)

InChI Key

MVJOEPKXZYAFSS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1NN=C2N)N

Origin of Product

United States

Preparation Methods

Condensation of Precursors

One common approach is the condensation of appropriately substituted pyridine derivatives with hydrazine or hydrazine derivatives to form the pyrazole ring fused to the pyridine core. This method often involves:

  • Starting with 2-chloro-3-nitropyridine or similar nitro-substituted pyridines.
  • Performing nucleophilic aromatic substitution (SNAr) to introduce hydrazine moieties.
  • Followed by cyclization via Japp–Klingemann-type reactions to form the pyrazolo ring in a one-pot manner.

This method benefits from operational simplicity and high yields, as demonstrated in recent protocols that combine azo-coupling, deacylation, and ring annulation steps efficiently. An unusual C-N migration of the acetyl group has been observed during these reactions, supported by NMR analysis of intermediates, indicating mechanistic complexity but also offering synthetic advantages.

Stepwise Synthesis via Intermediates

Another route involves the preparation of intermediates such as 1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid esters, which are then converted into the diamine compound. This method includes:

  • Preparation of ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate via condensation of methyl acetoacetate with substituted pyridines.
  • Subsequent reduction or substitution reactions to introduce amino groups at the 3 and 6 positions.
  • Use of sodium nitrite and acidic conditions (dilute sulfuric or hydrochloric acid) at low temperatures (−5 to 0 °C) to facilitate diazotization and subsequent transformations.

This approach yields high purity products with yields exceeding 90%, and the reaction conditions are mild and manageable.

Microwave-Assisted Solvent-Free Synthesis

Microwave irradiation techniques have been applied to synthesize related pyrazolopyridine derivatives under solvent-free conditions. This method involves:

  • Mixing 5-aminopyrazole derivatives with aldehydes.
  • Subjecting the mixture to microwave irradiation at elevated temperatures (~220–250 °C) for short durations (~15 minutes).
  • Rapid cyclization and condensation to form pyrazolopyridine compounds.

Though this method is more commonly applied to bis-pyrazolopyridines, it demonstrates the potential for rapid synthesis of pyrazolo-pyridine frameworks and could be adapted for the diamine compound.

Catalytic Solvent-Free Synthesis Using Metal–Organic Frameworks

Recent advances include catalytic synthesis using nano-magnetic metal–organic frameworks (MOFs) such as Fe3O4@MIL-101(Cr)-N(CH2PO3)2. This method involves:

  • Reacting aldehyde derivatives with 5-(1H-indol-3-yl)-2H-pyrazol-3-ylamine and cyanoacetyl indole.
  • Using the MOF catalyst under solvent-free conditions at 100 °C.
  • Achieving high yields and facile catalyst recovery via magnetic separation.

This environmentally friendly approach offers mild conditions and high efficiency, with potential applicability to the synthesis of 1H-pyrazolo[4,3-b]pyridine derivatives.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Conditions Yield (%) Advantages References
SNAr + Modified Japp–Klingemann 2-chloro-3-nitropyridines One-pot, mild heating, NMR monitored High (>85) Operational simplicity, one-pot process
Intermediate Ester Route Methyl acetoacetate + substituted pyridines Acidic diazotization, 0 to −5 °C >90 Mild conditions, high purity
Microwave-Assisted 5-aminopyrazole + aldehydes 220–250 °C, 15 min, solvent-free Moderate to High (~65–80) Rapid synthesis, solvent-free
MOF-Catalyzed Solvent-Free Aldehydes + pyrazolylamines 100 °C, solvent-free, magnetic catalyst High (>85) Green chemistry, catalyst recyclability

Research Findings and Notes

  • The SNAr and Japp–Klingemann combined method allows for efficient ring formation and substitution, with mechanistic insights supported by intermediate isolation and NMR studies.
  • The ester intermediate route provides a scalable and high-yielding pathway, useful for pharmaceutical intermediate synthesis.
  • Microwave-assisted methods reduce reaction times significantly but require high temperatures and specialized equipment.
  • The use of MOF catalysts represents a modern, sustainable approach, enhancing reaction rates and simplifying catalyst recovery.

Chemical Reactions Analysis

1H-pyrazolo[4,3-b]pyridine-3,6-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents such as alkyl halides or acyl chlorides.

Scientific Research Applications

1H-pyrazolo[4,3-b]pyridine-3,6-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-pyrazolo[4,3-b]pyridine-3,6-diamine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it can interact with other molecular pathways, contributing to its diverse biological activities .

Comparison with Similar Compounds

The pharmacological profile of 1H-pyrazolo[4,3-b]pyridine-3,6-diamine is influenced by structural variations in its core and substituents. Below is a detailed comparison with structurally or functionally related compounds:

Structural Analogs with Varied Core Scaffolds
Compound Name Core Structure Key Substituents Target/Activity Potency (IC₅₀/EC₅₀) Reference
This compound Pyrazole fused with pyridine 3-NH₂, 6-NH₂ ALK inhibition (anticancer) 1.58 nM
1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine Pyrazole fused with pyrimidine 4-NH₂, 6-NH₂ JAK3 inhibition (autoimmune diseases) 0.4 µM
6-Methyl-2H-pyrazolo[3,4-d]pyrimidine-3,4-diamine Pyrazole-pyrimidine hybrid 3-NH₂, 4-NH₂, 6-CH₃ Antioxidant activity Not reported
1H-Pyrrolo[2,3-b]pyridine derivatives Pyrrole fused with pyridine Variable aryl/alkyl groups MELK inhibition (anticancer) IC₅₀ = 32 nM (MELK)

Key Observations :

  • Core Flexibility : Replacing the pyridine ring with pyrimidine (e.g., 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine) enhances kinase inhibition but reduces selectivity .
  • Amino Group Positioning: The 3,6-diamine substitution in 1H-pyrazolo[4,3-b]pyridine derivatives optimizes hydrogen bonding with ALK residues (e.g., Lys1150, Asp1270), critical for its nanomolar potency .
Functional Derivatives with Modified Substituents
Compound Name Substituents Target/Activity Potency Selectivity Notes Reference
VU0418506 (1H-pyrazolo[4,3-b]pyridin-3-amine) 3-NH₂, picolinamide core mGlu4 PAM (Parkinson’s disease) EC₅₀ = 43 nM >100-fold selectivity over mGlu1-8
3,6-Diaryl-1H-pyrazolo[4,3-b]pyridine 6-Hydroxyphenyl, 3-ortho-F ALK inhibition IC₅₀ = 1.58 nM Improved binding via hydroxyl-F interactions
1H-Pyrazolo[4,3-b]pyridin-7-amines 7-NH₂, halogenated benzene PDE1 inhibition (neurodegenerative disorders) Not reported Synergistic effects in combination therapy

Key Observations :

  • Substituent Effects :
    • Hydrophobic groups (e.g., halogenated benzene in VU0418506) enhance blood-brain barrier penetration, crucial for CNS targets .
    • Ortho-fluorine substitution in ALK inhibitors strengthens hydrogen bonding, improving potency .
  • Therapeutic Versatility : The same scaffold can target disparate pathways (e.g., kinases vs. glutamate receptors) via strategic substituent modifications .

Key Observations :

  • CNS Penetration : VU0418506’s small molecular weight (<400 Da) and lipophilic substituents enable effective brain targeting .
  • Safety : Pyrazolo-pyridine derivatives generally exhibit lower toxicity compared to aza-analogs, attributed to reduced off-target interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.